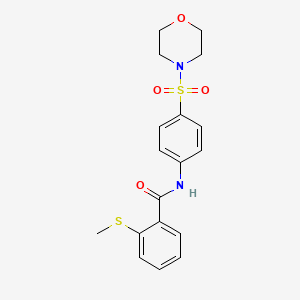![molecular formula C20H18ClN3O3 B5960137 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5960137.png)
3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step may involve the halogenation of a phenyl ring followed by a coupling reaction.
Synthesis of the Pyrrolidine Ring: This can be done through the cyclization of appropriate amine precursors.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can undergo various substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-fluorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-bromophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-4-2-1-3-15(16)14-7-8-24(10-14)11-19-22-20(23-27-19)13-5-6-17-18(9-13)26-12-25-17/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGTUKSTAIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-fluoro-4-methoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5960054.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5960057.png)
![METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE](/img/structure/B5960063.png)
![N-[(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B5960071.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide](/img/structure/B5960079.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5960092.png)
![8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5960094.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide](/img/structure/B5960099.png)
![N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B5960104.png)
![[(E)-1-[3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate](/img/structure/B5960108.png)
![N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B5960117.png)

![1-(1,4-dithiepan-6-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5960141.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5960145.png)
